Metallo-|A-lactamase-IN-14
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H22N8O2S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-(2-amino-1,3-benzothiazol-4-yl)-6-(piperidin-4-ylmethyl)-2-(2H-tetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N8O2S2/c21-20-24-17-14(2-1-3-15(17)31-20)13-5-4-12(10-11-6-8-23-9-7-11)18(32(22,29)30)16(13)19-25-27-28-26-19/h1-5,11,23H,6-10H2,(H2,21,24)(H2,22,29,30)(H,25,26,27,28) |
InChI Key |
MPYCNNRBWPJDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C(=C(C=C2)C3=C4C(=CC=C3)SC(=N4)N)C5=NNN=N5)S(=O)(=O)N |
Origin of Product |
United States |
Structural and Mechanistic Characterization of Metallo β Lactamases
Metallo-β-lactamases (MBLs) represent a formidable and diverse group of enzymes that confer bacterial resistance to a wide array of β-lactam antibiotics, including the last-resort carbapenems. medchemexpress.comtargetmol.com These enzymes belong to class B of the Ambler classification system for β-lactamases and are fundamentally distinct from the more common serine-β-lactamases (classes A, C, and D) in their structure and catalytic mechanism. mdpi.commedchemexpress.com
Structurally, MBLs share a characteristic αβ/βα sandwich fold, creating a shallow active-site groove. medchemexpress.comtargetmol.com This active site contains one or two zinc ions (Zn²⁺), which are essential for catalysis. targetmol.cominvivochem.cn The zinc ions activate a water molecule, which then acts as a potent nucleophile, hydrolyzing the amide bond in the β-lactam ring of the antibiotic, thereby inactivating it. chemondis.comnih.gov This mechanism, which does not involve a covalent intermediate as seen in serine-β-lactamases, makes MBLs insusceptible to clinically approved β-lactamase inhibitors like clavulanic acid, tazobactam, and avibactam. mdpi.comnih.gov
The MBL family is divided into three subclasses (B1, B2, and B3) based on sequence and structural alignments. targetmol.com
Subclasses B1 and B3 are typically broad-spectrum enzymes that require two zinc ions for full catalytic activity against penicillins, cephalosporins, and carbapenems. targetmol.com The most clinically significant acquired MBLs, such as IMP, VIM, and NDM types, belong to the B1 subclass. mdpi.comtargetmol.com
Subclass B2 enzymes are distinct in that they are typically active with only one zinc ion and show potent carbapenemase activity but hydrolyze most cephalosporins poorly. invivochem.cn
The diversity and unique zinc-dependent mechanism of MBLs pose a significant challenge for drug development. medchemexpress.com However, this has spurred the discovery of novel inhibitors. For instance, Metallo-β-lactamase-IN-14 , also identified as Compound 17e, is a recently developed inhibitor that shows activity against the VIM-1 and VIM-2 enzymes. medchemexpress.combio-connect.nl The development of such inhibitors, which can restore the efficacy of β-lactam antibiotics against MBL-producing bacteria, is a critical area of research. medchemexpress.com
Epidemiology and Global Dissemination of Clinically Relevant Mbl Alleles
The genes encoding MBLs are often located on mobile genetic elements like plasmids, integrons, and transposons. This mobility facilitates their rapid spread not only within a single bacterial species but also across different species and genera, contributing to their global dissemination and posing a significant public health threat. The most clinically relevant and widespread MBLs are the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) families. mdpi.com
The prevalence of these MBL families varies geographically. NDM-type enzymes are highly prevalent in the Indian subcontinent, the Middle East, and the Balkans. VIM enzymes are frequently reported in Europe, particularly in Mediterranean countries. IMP-type carbapenemases are most common in East Asia and the Pacific regions.
The global spread of these enzymes is a major concern. Bacteria producing NDM enzymes, first identified in 2008, have now been reported in numerous countries across multiple continents, found in both hospital and community settings. Similarly, VIM-producing bacteria have been detected in over 40 countries, while dozens of IMP variants have been identified in nearly 30 different bacterial species across 32 countries. This widespread dissemination is often linked to international travel and patient transfers, challenging healthcare systems worldwide.
The following tables summarize the key characteristics and distribution of the major clinically relevant MBL alleles.
Table 1: Overview of Major Metallo-β-Lactamase Families
| MBL Family | Year First Identified | Predominant Geographic Distribution | Common Bacterial Hosts |
| IMP (Imipenemase) | 1991 | East Asia, Pacific Region, Australia | Pseudomonas aeruginosa, Acinetobacter spp., Enterobacteriaceae |
| VIM (Verona integron-encoded MBL) | 1997 | Europe (especially Mediterranean), North & South America | Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterobacter spp. |
| NDM (New Delhi MBL) | 2008 | Indian Subcontinent, Middle East, Balkans, Worldwide | Klebsiella pneumoniae, Escherichia coli, Enterobacteriaceae |
Table 2: Global Spread and Variants of Clinically Relevant MBLs
| MBL Allele | Number of Known Variants (Approx.) | Global Spread Highlights | Key Research Findings |
| IMP | >88 | First found in Japan, now widespread in Asia, Europe, and the Americas. Japan and China report the highest detection frequencies. | Pseudomonas aeruginosa is the most frequent carrier. Most IMP-carrying isolates show high resistance to carbapenems and cephalosporins. |
| VIM | >69 mdpi.com | First detected in Italy. Prevalent throughout Europe, with VIM-1, VIM-2, and VIM-4 being common. Outbreaks have been reported in numerous countries. | VIM genes are most often found within class 1 integrons, facilitating their spread. Co-resistance to other antibiotic classes is common. |
| NDM | >29 mdpi.com | Originally identified in a patient with travel history to India. Now endemic in the Indian subcontinent and has spread globally to every continent. | NDM-1 is the most common variant. These enzymes hydrolyze nearly all β-lactams except monobactams. |
The Urgent Need for Metallo β Lactamase Inhibitors Mblis
Ineffectiveness of Serine-β-Lactamase Inhibitors Against MBLs
Currently available β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are effective against serine-β-lactamases (SBLs). nih.gov However, these inhibitors are completely ineffective against MBLs due to fundamental differences in the active site structure and catalytic mechanism of the two enzyme classes. dovepress.comresearchgate.net SBLs utilize a serine residue for catalysis, forming a transient covalent bond with the β-lactam antibiotic. In contrast, MBLs possess one or two zinc ions in their active site which are essential for their hydrolytic activity. nih.gov These zinc ions activate a water molecule that then hydrolyzes the β-lactam ring, a mechanism that does not involve the formation of a covalent enzyme-inhibitor intermediate. nih.gov This fundamental mechanistic difference renders serine-β-lactamase inhibitors unable to neutralize the activity of MBLs.
Current Limitations in Therapeutic Strategies Against MBL-Producing Bacteria
The lack of clinically approved MBL inhibitors presents a significant challenge in treating infections caused by MBL-producing bacteria. rsc.org Therapeutic options are often limited to older, more toxic drugs like colistin, or combination therapies that may have variable efficacy and are not universally available. acs.org While some newer antibiotic combinations show activity against certain MBL-producing strains, resistance can still emerge. researchgate.netnih.gov The development of novel agents that can directly inhibit MBLs is therefore a critical area of research to address this unmet medical need.
Research Imperative for Novel MBL Inhibitory Agents
The rapid global spread of MBL-producing bacteria underscores the urgent need for the discovery and development of new MBL inhibitors (MBLIs). nih.gov An effective MBLI, when co-administered with a β-lactam antibiotic, could restore the antibiotic's activity against resistant bacteria. The ideal MBLI would possess broad-spectrum activity against the most clinically relevant MBLs, such as the NDM, VIM, and IMP families. nih.gov The identification and development of compounds like Metallo-β-lactamase-IN-14 are crucial steps in the effort to combat the growing threat of antimicrobial resistance. acs.org
Metallo-β-lactamase-IN-14: A Promising New Inhibitor
Metallo-β-lactamase-IN-14, also identified as Compound 17e in scientific literature, has emerged as a potent inhibitor of metallo-β-lactamases. acs.orgnih.gov This investigational compound has demonstrated significant potential in preclinical studies to counteract the resistance mechanisms of MBL-producing bacteria.
Metallo β Lactamase in 14: a Representative Academic Investigation of an Mbl Inhibitor
Chemical Structure
The chemical formula of Metallo-β-lactamase-IN-14 is C20H22N8O2S2, and its CAS number is 1802367-43-6. medchemexpress.com
Mechanism of Action
Metallo-β-lactamase-IN-14 functions as an inhibitor of metallo-β-lactamases. acs.org While the precise, detailed mechanism of action is a subject of ongoing research, it is understood to interact with the zinc ions in the active site of the MBL enzyme, thereby preventing the hydrolysis of β-lactam antibiotics. nih.govacs.org
Inhibitory Activity
Metallo-β-lactamase-IN-14 has shown inhibitory activity against key metallo-β-lactamases, including VIM-1 and VIM-2. acs.orgnih.gov This activity is crucial for its potential to restore the effectiveness of β-lactam antibiotics against resistant bacteria.
| Enzyme Target | Inhibitory Activity |
| VIM-1 | Active |
| VIM-2 | Active |
Structure-Activity Relationship (SAR)
The development of Metallo-β-lactamase-IN-14 was part of a structure-guided discovery effort to create novel pan-metallo-β-lactamase inhibitors. rsc.org Research in this area focuses on optimizing the chemical structure of inhibitor compounds to enhance their binding to the active site of various MBLs and improve their ability to penetrate the outer membrane of Gram-negative bacteria.
Preclinical In Vitro and In Vivo Studies
Preclinical studies have demonstrated the potential of Metallo-β-lactamase-IN-14. In vitro, it has shown antibacterial activity against Gram-negative bacteria, including P. aeruginosa. acs.orgnih.gov When used in combination with β-lactam antibiotics like imipenem, it has the potential to restore their efficacy against MBL-producing strains. nih.gov In vivo studies in murine infection models are a critical next step to evaluate the compound's effectiveness in a living organism. targetmol.com
Pharmacokinetics
The pharmacokinetic properties of Metallo-β-lactamase-IN-14, including its absorption, distribution, metabolism, and excretion (ADME), are key areas of investigation. A significant challenge in the development of MBL inhibitors is ensuring they can effectively penetrate the outer membrane of Gram-negative bacteria to reach their periplasmic target. rsc.org
Drug Interactions
The intended use of Metallo-β-lactamase-IN-14 is in combination with a β-lactam antibiotic. Therefore, understanding the potential interactions between these two drug classes is of paramount importance. The goal is a synergistic effect where the inhibitor restores the antibiotic's ability to kill the bacteria. researchgate.netnih.gov
Resistance
As with any new antimicrobial agent, the potential for bacteria to develop resistance to Metallo-β-lactamase-IN-14 is a consideration. Mechanisms of resistance could potentially involve mutations in the MBL enzyme that prevent the inhibitor from binding effectively.
Advanced Research Methodologies for Mbl Inhibitor Development
Computational Chemistry and Rational Design Strategies
Computational approaches have become indispensable in modern drug discovery, enabling the rapid and cost-effective design and optimization of enzyme inhibitors. For the development of MBL inhibitors, these strategies provide deep insights into inhibitor-enzyme interactions and guide the synthesis of more potent compounds.
Molecular Docking and Molecular Dynamics Simulations for Inhibitor Design
Structure-guided drug design, utilizing molecular docking and molecular dynamics (MD) simulations, was central to the discovery of Metallo-β-lactamase-IN-14 (also identified as compound 17e). medchemexpress.com These computational techniques were employed to predict and analyze the binding modes of potential inhibitors within the active sites of various MBLs, including VIM-1 and VIM-2. medchemexpress.com
Molecular docking studies are used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of MBLs, this involves docking candidate inhibitor molecules into the crystal structures of the enzymes to identify favorable binding poses. acs.orgnih.gov The goal is to find compounds that can effectively interact with key residues in the active site and, crucially, with the catalytic zinc ions. nih.gov Docking studies suggest that for many potent inhibitors, electron-dense moieties are involved in coordinating with the Zn(II) ions and interacting with surrounding protein residues. acs.org
Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complexes over time. jst.go.jp These simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the inhibitor and the enzyme. jst.go.jp For instance, MD simulations can reveal how an inhibitor like Metallo-β-lactamase-IN-14 maintains its binding conformation and interactions within the MBL active site, providing confidence in the predicted binding mode before undertaking chemical synthesis. medchemexpress.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for lead optimization, as they can predict the activity of newly designed analogs and prioritize which compounds to synthesize. By analyzing a series of related compounds, 3D-QSAR models can be generated to guide the design of new inhibitors with improved potency. researchgate.net While the direct application of QSAR for the lead optimization of Metallo-β-lactamase-IN-14 is not explicitly detailed in the available literature, this methodology is a standard and powerful tool in the broader field of MBL inhibitor development. researchgate.net
Virtual Screening and De Novo Design of MBL Inhibitors
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgnih.gov This approach was instrumental in the initial phases of discovering novel MBL inhibitor scaffolds. acs.org For example, a virtual screening of a large compound library can lead to the identification of initial hits with micromolar inhibitory activity against MBLs like NDM-1, IMP-1, and VIM-2. acs.org These hits can then serve as the starting point for further structure-based design and optimization.
De novo design, another powerful computational strategy, involves the creation of novel inhibitor structures from scratch, based on the structural information of the target's active site. researchgate.netpjps.pk This can be achieved by assembling molecular fragments in a way that maximizes favorable interactions with the enzyme. researchgate.net While the specific discovery of Metallo-β-lactamase-IN-14 was guided by the optimization of an existing scaffold, de novo design represents a promising avenue for the discovery of entirely new classes of MBL inhibitors. medchemexpress.comresearchgate.net
Synthetic Methodologies for Novel MBL Inhibitors
The synthesis of novel MBL inhibitors is a complex process that relies on carefully designed chemical strategies to create molecules with the desired biological activity. The design principles for these inhibitors often focus on their ability to interact with the zinc ions in the MBL active site.
Design Principles for Zinc-Binding Pharmacophores and Scaffolds
A key feature of many MBL inhibitors is the presence of a zinc-binding pharmacophore (ZBP), a specific arrangement of atoms or functional groups that can coordinate with the zinc ions in the enzyme's active site. nih.govresearchgate.net The design of Metallo-β-lactamase-IN-14 was based on a scaffold that incorporates a carboxylate group positioned to interact with the zinc ions. medchemexpress.com The development of effective MBL inhibitors often involves exploring various ZBPs, such as thiols, carboxylates, and other metal-binding groups, to achieve potent and selective inhibition. nih.govmdpi.com
The design strategy for Metallo-β-lactamase-IN-14 and its analogs involved creating a tricyclic scaffold that enhances the potency against target enzymes. rcsb.org This rigid scaffold likely pre-organizes the zinc-binding moiety for optimal interaction within the active site, a common principle in rational inhibitor design. rcsb.orgpnas.org The aim is to displace the nucleophilic hydroxide (B78521) ion that is bridged between the two zinc ions in the active site of B1 MBLs, thereby inhibiting the hydrolysis of β-lactam antibiotics. acs.org
Multi-Step Chemical Synthesis and Derivatization of Inhibitor Analogs
The creation of Metallo-β-lactamase-IN-14 and its analogs involves multi-step chemical synthesis. rsc.org This process typically starts from commercially available starting materials and involves a series of chemical reactions to build the final inhibitor molecule. For instance, the synthesis of related MBL inhibitors has been described to involve multiple steps, including the formation of key intermediates and subsequent derivatization to produce a library of analogs. acs.orgnih.gov
The synthesis of a series of inhibitors, including Metallo-β-lactamase-IN-14, allows for the systematic exploration of the structure-activity relationship. rsc.org By making small chemical modifications to the parent molecule, researchers can investigate the impact of these changes on inhibitory potency and other properties, such as cell penetration. medchemexpress.com This iterative process of synthesis and biological evaluation is crucial for optimizing the lead compound and developing a clinically viable MBL inhibitor. rsc.orgnih.gov
Challenges and Future Directions in Metallo β Lactamase Inhibitor Research
Overcoming Structural Diversity and Plasticity of MBLs in Inhibitor Design
A primary obstacle in the development of broad-spectrum MBLIs is the significant structural diversity among MBLs. These enzymes are categorized into three main subclasses (B1, B2, and B3) based on their amino acid sequences and active site architecture. researchgate.net While subclasses B1 and B3 typically contain two zinc ions in their active site, subclass B2 enzymes are active with only one zinc ion. nih.gov This heterogeneity in the catalytic center makes it exceedingly difficult to design a single inhibitor that can effectively neutralize all clinically relevant MBLs.
The plasticity of the MBL active site further complicates inhibitor design. nih.gov Unlike serine-β-lactamases (SBLs), which have a more rigid active site, the flexible loops surrounding the MBL active site can accommodate a wide variety of substrates with different shapes and sizes. nih.gov This adaptability allows MBLs to hydrolyze a vast array of β-lactam antibiotics and poses a significant challenge for the rational design of inhibitors that can maintain potent binding across different MBL variants.
Research into compounds like the bisthiazolidines (BTZs) has shown that cross-class inhibition is achievable. pnas.org High-resolution crystal structures have revealed that these compounds can adopt different binding modes to inhibit diverse MBLs, highlighting the versatility required for broad-spectrum activity. pnas.org Similarly, 6-phosphonomethylpyridine-2-carboxylates (PMPCs) have demonstrated potent inhibition of MBLs from subclasses B1 and B3, showcasing the potential of targeting common structural features across different MBL families. acs.org
Metallo-β-lactamase-IN-14, also known as compound 17e, has been identified as an inhibitor of VIM-1 and VIM-2, which are subclass B1 MBLs. nih.gov The development of this compound was guided by the structure of the target enzymes, a strategy that is crucial for overcoming the challenge of structural diversity. nih.gov Future research will likely focus on modifying the scaffold of inhibitors like Metallo-β-lactamase-IN-14 to expand their inhibitory spectrum to other MBL subclasses.
Addressing the Emergence of Inhibitor Resistance Mechanisms
Just as bacteria have evolved to resist antibiotics, there is a significant risk that they will also develop resistance to MBLIs. The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamases. asm.org Resistance to MBLIs could emerge through several mechanisms. Mutations in the genes encoding MBLs could alter the active site, reducing the binding affinity of the inhibitor while preserving the enzyme's ability to hydrolyze antibiotics.
Another potential mechanism is the upregulation of efflux pumps, which can actively transport the MBLI out of the bacterial cell, preventing it from reaching its target. Bacteria can also acquire new resistance genes through horizontal gene transfer, potentially leading to the spread of MBL variants that are not susceptible to existing inhibitors. acs.org
To counter the emergence of resistance, several strategies can be employed. The development of MBLIs that bind irreversibly or have a very slow off-rate from the MBL active site could be one approach. This would minimize the chance that a transient decrease in inhibitor concentration would allow the enzyme to recover its activity.
Furthermore, combination therapy, where an MBLI is co-administered with an antibiotic and potentially an efflux pump inhibitor, could be a powerful strategy. This multi-pronged attack would make it more difficult for bacteria to develop resistance to all components of the therapeutic regimen simultaneously. The design of MBLIs that are not substrates for common efflux pumps will also be a critical consideration in future drug development efforts.
Strategies for Enhancing Bacterial Cell Penetration and Intracellular Accumulation of MBLIs
For an MBLI to be effective, it must be able to penetrate the bacterial cell envelope and accumulate at a sufficient concentration in the periplasm, where MBLs are typically located. pnas.org The outer membrane of Gram-negative bacteria, in particular, presents a formidable barrier to the entry of many small molecules.
Several strategies are being explored to enhance the bacterial uptake of MBLIs. One approach is to conjugate the inhibitor to molecules that are actively transported into the bacterial cell, such as siderophores, which are iron-chelating compounds that bacteria use to acquire iron.
The use of cell-penetrating peptides (CPPs) is another promising strategy. dovepress.com CPPs are short peptides that can traverse biological membranes and can be used as delivery vectors for a variety of cargo molecules, including MBLIs. dovepress.com Nanocarriers, such as liposomes and nanoparticles, are also being investigated for their potential to deliver MBLIs across the bacterial cell wall. researchgate.net These delivery systems can protect the inhibitor from degradation and facilitate its entry into the bacterial cell.
The chemical properties of the MBLI itself also play a crucial role in its ability to penetrate the bacterial cell. Properties such as size, charge, and lipophilicity must be carefully optimized to balance the need for cell entry with the requirement for potent MBL inhibition. For Metallo-β-lactamase-IN-14, its demonstrated activity against Gram-negative bacteria such as P. aeruginosa suggests that it possesses some ability to cross the bacterial outer membrane. nih.gov Further studies to elucidate its transport mechanism could inform the design of future MBLIs with improved cell penetration.
Integration of Multidisciplinary Approaches in MBLI Discovery and Optimization
The discovery and optimization of MBLIs is a complex process that requires the integration of multiple scientific disciplines. uh.edudrugdiscoverytrends.com A successful drug discovery program will typically involve a close collaboration between medicinal chemists, structural biologists, computational chemists, microbiologists, and pharmacologists.
| Approach | Contribution to MBLI Discovery and Optimization |
| Medicinal Chemistry | Designs and synthesizes novel inhibitor candidates with improved potency, selectivity, and pharmacokinetic properties. |
| Structural Biology | Uses techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of MBLs and their complexes with inhibitors, providing a basis for rational drug design. |
| Computational Chemistry | Employs molecular modeling, virtual screening, and molecular dynamics simulations to predict how inhibitors will bind to MBLs and to identify new inhibitor scaffolds. uh.edu |
| Microbiology | Conducts in vitro and in vivo testing of inhibitor candidates to assess their efficacy against clinically relevant bacterial strains and their potential to restore antibiotic susceptibility. |
| Pharmacology | Evaluates the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure that they can be effectively delivered to the site of infection and maintained at therapeutic concentrations. |
The development of Metallo-β-lactamase-IN-14 was guided by structural insights, a testament to the power of integrating structural biology and medicinal chemistry. nih.gov As the field moves forward, the use of artificial intelligence and machine learning will likely become increasingly important for analyzing large datasets and for predicting the properties of new inhibitor candidates. researchgate.net
Preclinical Research Trajectory and Translational Prospects for MBLIs
The path from a promising hit compound to a clinically approved MBLI is long and arduous, involving extensive preclinical research and development. nih.govrsc.org After a lead compound like Metallo-β-lactamase-IN-14 is identified, it must undergo a rigorous process of optimization to improve its potency, selectivity, and drug-like properties.
This is followed by a comprehensive preclinical evaluation, which includes in vitro studies to determine the inhibitor's spectrum of activity and its potential for synergistic interactions with different antibiotics. In vivo studies in animal models of infection are then conducted to assess the inhibitor's efficacy and to gather data on its pharmacokinetics and safety profile.
Several MBLIs are currently in various stages of preclinical and clinical development. nih.govnih.gov For instance, taniborbactam (B611149) is a boronate-based inhibitor with activity against both serine- and metallo-β-lactamases that has progressed to late-stage clinical trials. nih.govmdpi.com The progress of these compounds through the clinical trial pipeline provides valuable insights into the challenges and opportunities in MBLI development.
For Metallo-β-lactamase-IN-14, the initial research has demonstrated its potential as an MBLI. nih.gov The next steps in its preclinical trajectory would involve further optimization of its structure to enhance its properties, followed by extensive in vitro and in vivo testing. The ultimate goal is to develop a safe and effective MBLI that can be used in combination with existing antibiotics to treat infections caused by MBL-producing bacteria. The journey is challenging, but the urgent need for new therapies to combat antibiotic resistance makes it a critical area of research.
Q & A
Q. How can conflicting data on Metallo-β-lactamase-IN-14’s efficacy across different bacterial strains be resolved?
- Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate data from heterogeneous studies. Stratify results by bacterial species, MBL genotype (e.g., NDM vs. VIM), and experimental conditions (e.g., inoculum size, growth media). Use random-effects models to quantify heterogeneity and identify confounding variables (e.g., efflux pump activity) .
Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04
Q. What structural validation strategies are critical for confirming the binding mode of Metallo-β-lactamase-IN-14 to MBLs?
- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes at ≤2.5 Å resolution. Validate electron density maps for ligand placement and metal coordination geometry. Cross-reference with molecular dynamics simulations to assess binding stability. Re-deposit revised structural models in the PDB if initial interpretations are ambiguous .
Q. How can researchers investigate the impact of MBL genetic variations on Metallo-β-lactamase-IN-14’s inhibitory potency?
- Methodological Answer : Use site-saturation mutagenesis to generate MBL variants (e.g., position 224 in NDM-1). Screen inhibition kinetics via high-throughput fluorescence assays. Correlate mutations with changes in catalytic efficiency (kcat/KM) and inhibitor binding affinity (Ki) to identify resistance hotspots .
Q. What methodologies are optimal for optimizing Metallo-β-lactamase-IN-14’s pharmacokinetic properties without compromising MBL inhibition?
- Methodological Answer : Perform structure-activity relationship (SAR) studies with derivatives modified for solubility (e.g., PEGylation) or metabolic stability (e.g., deuterated analogs). Use in vitro liver microsome assays to assess metabolic clearance and plasma protein binding assays (e.g., equilibrium dialysis) to refine bioavailability .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of Metallo-β-lactamase-IN-14?
- Methodological Answer : Design murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) integration. Measure plasma and tissue concentrations via LC-MS/MS to correlate exposure with bacterial load reduction. Adjust dosing regimens based on AUC/MIC ratios and validate using neutropenic thigh infection models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
